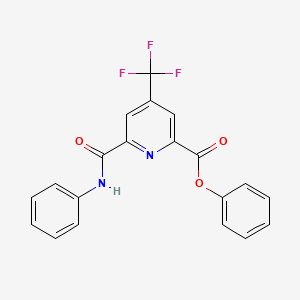

苯基 6-(苯胺羰基)-4-(三氟甲基)-2-吡啶甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is a valuable synthetic target in its own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant advances. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Also, the fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane (Me3SiCF3) results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols .Molecular Structure Analysis

The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis

The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been studied . A phenoxide anion, generated during the trifluoromethylation of the phenyl carboxylate, also activates the Me3SiCF3 .Physical and Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets. They have good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .科学研究应用

光化学和电子转移

研究表明某些二氢吡啶衍生物在光化学中的效用,其中分子内电子转移在荧光猝灭机制中起关键作用。这些机制对于理解光敏药物和设计新的光诱导电子转移系统至关重要,可用于药物设计和材料科学 (Fasani 等人,2006)。

合成和糖基化

一项关于涉及 S-苯基硫鼠李糖吡喃苷的合成和糖基化研究突出了氟取代基对糖基化立体选择性的影响。这项研究提供了对复杂分子合成策略的见解,可能包括苯基吡啶甲酸酯结构的变化,展示了氟对化学反应和产物选择性的影响 (Crich & Vinogradova,2007)。

有机催化

由苯基异硫氰酸酯反应产生的两性离子盐展示了它们作为温和有机催化剂在酯交换反应中的有效性。此类研究表明苯基吡啶甲酸酯化合物的衍生物在有机合成和工业化学过程中具有潜在的催化应用 (Ishihara 等人,2008)。

光物理和发光

涉及苯基和吡啶结构的发光配合物的研究提供了对这些配合物在电致发光和传感技术中的设计、合成和应用的见解。此类研究对于开发 OLED 和传感器的新材料至关重要,突出了苯基吡啶甲酸酯衍生物在先进材料科学中的多功能性 (Vezzu 等人,2010)。

化学反应性和机理

苯胺与乙基 S-芳基硫代碳酸酯反应性的研究提供了对反应动力学和机理的更深入理解,这对于合成复杂有机分子至关重要。这些研究是药物合成和开发新有机反应的基础 (Castro 等人,1999)。

作用机制

Target of Action

Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of this compound involves the fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethylation) trimethylsilane . This results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols . A phenoxide anion, generated during the trifluoromethylation of the phenyl carboxylate, also activates the trimethylsilane, which permits a catalytic amount of the fluoride anion source to be used .

Biochemical Pathways

The trifluoromethylation process is a key step in many biochemical reactions .

Result of Action

The trifluoromethylation process is known to play an important role in the synthesis of various pharmaceuticals, agrochemicals, and materials .

未来方向

属性

IUPAC Name |

phenyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O3/c21-20(22,23)13-11-16(18(26)24-14-7-3-1-4-8-14)25-17(12-13)19(27)28-15-9-5-2-6-10-15/h1-12H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMLTRYFZLLJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)

![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)

![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)